(2-chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone
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Overview
Description
(2-chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone is a chemical compound that features a combination of a chlorinated and fluorinated phenyl ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The fluorine atoms on the phenyl ring can participate in reactions with electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted phenyl-pyrazole derivatives.
Electrophilic aromatic substitution: Nitro or sulfonated derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-chloro-4,5-difluorophenyl)(1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O/c11-7-5-9(13)8(12)4-6(7)10(16)15-3-1-2-14-15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDUVLMCSBYOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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